Cas no 1493215-43-2 (5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine)

5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine structure
1493215-43-2 structure
商品名:5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine
CAS番号:1493215-43-2
MF:C10H10N2O3S
メガワット:238.263000965118
CID:5790670
PubChem ID:82388799

5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
    • EN300-2004439
    • 1493215-43-2
    • 5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine
    • インチ: 1S/C10H10N2O3S/c1-16(13,14)8-4-2-3-7(5-8)10-9(11)6-12-15-10/h2-6H,11H2,1H3
    • InChIKey: HARJEMARGCRZPR-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=CC=C(C2=C(C=NO2)N)C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 238.04121336g/mol
  • どういたいしつりょう: 238.04121336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 94.6Ų

5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2004439-10g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
10g
$5897.0 2023-09-16
Enamine
EN300-2004439-0.25g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
0.25g
$1262.0 2023-09-16
Enamine
EN300-2004439-0.1g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
0.1g
$1207.0 2023-09-16
Enamine
EN300-2004439-1.0g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
1g
$1371.0 2023-05-23
Enamine
EN300-2004439-0.5g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
0.5g
$1316.0 2023-09-16
Enamine
EN300-2004439-10.0g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
10g
$5897.0 2023-05-23
Enamine
EN300-2004439-1g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
1g
$1371.0 2023-09-16
Enamine
EN300-2004439-5.0g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
5g
$3977.0 2023-05-23
Enamine
EN300-2004439-2.5g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
2.5g
$2688.0 2023-09-16
Enamine
EN300-2004439-0.05g
5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine
1493215-43-2
0.05g
$1152.0 2023-09-16

5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine 関連文献

5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amineに関する追加情報

Introduction to 5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine (CAS No. 1493215-43-2)

5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1493215-43-2, belongs to the oxazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 3-methanesulfonylphenyl group and an oxazol-4-amine moiety, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery.

The 3-methanesulfonylphenyl substituent introduces a sulfonamide functionality, which is known to enhance the binding affinity and metabolic stability of pharmaceutical compounds. This group is frequently incorporated into drug molecules to improve solubility and bioavailability, making it an attractive feature for medicinal chemists. Additionally, the oxazol-4-amine core provides a rigid aromatic structure that can facilitate interactions with biological targets at the molecular level. Such structural motifs are often exploited in the design of kinase inhibitors, protease inhibitors, and other enzyme-targeting agents.

In recent years, there has been a growing interest in oxazole derivatives due to their broad spectrum of biological activities. Oxazoles are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The amine functionality in 5-(3-methanesulfonylphenyl)-1,2-oxazol-4-amine further extends its potential applications by enabling hydrogen bonding interactions with biological receptors. This makes the compound a valuable scaffold for structure-based drug design and virtual screening campaigns aimed at identifying novel therapeutic agents.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of the 3-methanesulfonylphenyl group and the oxazol-4-amine moiety allows for facile derivatization, enabling researchers to fine-tune its pharmacological profile. For instance, modifications at the nitrogen atoms or the sulfonamide group can be employed to modulate potency, selectivity, and pharmacokinetic properties. Such flexibility is crucial in the development of next-generation pharmaceuticals that meet stringent safety and efficacy requirements.

Recent advancements in computational chemistry have further enhanced the utility of 5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine as a lead compound. Molecular docking studies have demonstrated its potential binding affinity to various protein targets implicated in human diseases. For example, preliminary simulations suggest that this compound may interact with kinases and other enzymes involved in cancer progression. These findings align with emerging research trends that emphasize the importance of heterocyclic compounds in oncology drug development.

The synthesis of 5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine represents another area of interest within synthetic organic chemistry. The development of efficient synthetic routes not only facilitates access to this compound but also provides insights into novel methodologies for constructing oxazole derivatives. Such synthetic strategies are essential for scaling up production and conducting large-scale biochemical assays required for drug discovery programs.

In conclusion, 5-(3-Methanesulfonylphenyl)-1,2-oxazol-4-amine (CAS No. 1493215-43-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug design, while its biological activity suggests promising applications in therapeutic areas such as oncology and inflammation management. As research continues to uncover new applications for oxazole derivatives, this compound is poised to play a pivotal role in the development of innovative treatments for human diseases.

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